molecular formula C19H19N3O3 B11607242 N-(2-methoxyethyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide CAS No. 684234-71-7

N-(2-methoxyethyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide

Cat. No.: B11607242
CAS No.: 684234-71-7
M. Wt: 337.4 g/mol
InChI Key: OIYIRVRNLHAFEO-UHFFFAOYSA-N
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Description

N-(2-METHOXYETHYL)-2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of phthalazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYETHYL)-2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include phthalic anhydride and phenylhydrazine, which undergo cyclization to form the phthalazine core. Subsequent reactions introduce the methoxyethyl and acetamide groups under controlled conditions, such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYETHYL)-2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of the oxo group to hydroxyl using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or side chains.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-METHOXYETHYL)-2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

    Phthalazine derivatives: Compounds with similar core structures but different substituents.

    Acetamide derivatives: Compounds with acetamide functional groups but different core structures.

Uniqueness

N-(2-METHOXYETHYL)-2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

684234-71-7

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-(1-oxo-4-phenylphthalazin-2-yl)acetamide

InChI

InChI=1S/C19H19N3O3/c1-25-12-11-20-17(23)13-22-19(24)16-10-6-5-9-15(16)18(21-22)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,20,23)

InChI Key

OIYIRVRNLHAFEO-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3

solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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